molecular formula C13H21NO4 B1519308 6-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid CAS No. 1087798-38-6

6-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid

Cat. No.: B1519308
CAS No.: 1087798-38-6
M. Wt: 255.31 g/mol
InChI Key: QFGQEEVKWSGRQJ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-9-6-13(7-9)4-8(5-13)10(15)16/h8-9H,4-7H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGQEEVKWSGRQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653859
Record name 6-[(tert-Butoxycarbonyl)amino]spiro[3.3]heptane-2-carboxylic acid
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Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1087798-38-6
Record name 6-[[(1,1-Dimethylethoxy)carbonyl]amino]spiro[3.3]heptane-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1087798-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[(tert-Butoxycarbonyl)amino]spiro[3.3]heptane-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid
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Biological Activity

6-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid, also known by its CAS number 1087798-38-6, is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This compound belongs to the spirocyclic class of compounds, which are known for their unique three-dimensional structures that can influence biological interactions.

Chemical Structure and Properties

The molecular formula for this compound is C13H21NO4, with a molecular weight of approximately 255.32 g/mol. Its structure features a spiro[3.3]heptane core, which has been shown to act as a bioisostere for more conventional aromatic systems in drug design.

PropertyValue
Molecular FormulaC13H21NO4
Molecular Weight255.32 g/mol
CAS Number1087798-38-6
Purity97%
AppearanceWhite solid

Research indicates that the spiro[3.3]heptane structure can mimic the phenyl ring found in many bioactive compounds, allowing it to interact with biological targets similarly to more traditional structures. This characteristic is particularly relevant in the context of drug design, where modifications to existing drugs can enhance efficacy or reduce side effects.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that compounds incorporating the spiro[3.3]heptane scaffold exhibited significant activity against cancer cell lines. For instance, analogs derived from Vorinostat and Sonidegib showed improved pharmacological profiles while retaining anticancer activity .
  • Hedgehog Signaling Pathway : In vitro studies have shown that derivatives of this compound can inhibit the Hedgehog signaling pathway, which is crucial in various cancers. The IC50 values for these compounds were found to be in the micromolar range, indicating promising anticancer potential .
  • Anesthetic Properties : The anesthetic activity of compounds related to this compound was evaluated using the tail flick test in mice. Results indicated comparable analgesic effects to established anesthetics like Benzocaine, suggesting potential applications in pain management .

Scientific Research Applications

Medicinal Chemistry

The spiro[3.3]heptane structure is notable for its potential as a bioisostere of the phenyl ring, which is commonly found in numerous bioactive compounds and drugs. Research has demonstrated that replacing the phenyl ring with the spiro[3.3]heptane framework can enhance the physicochemical properties of drugs while retaining their biological activity.

Case Study: Incorporation into Anticancer Drugs

A study highlighted the incorporation of spiro[3.3]heptane into FDA-approved anticancer drugs such as Vorinostat and Sonidegib. This modification led to the development of saturated analogs that exhibited comparable or improved biological activity compared to their parent compounds. The structural changes resulted in enhanced solubility and bioavailability, making these analogs promising candidates for further development in cancer therapy .

Drug Design and Development

The unique structural features of 6-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid make it a valuable building block in drug synthesis. Its ability to mimic essential structural motifs allows chemists to design novel compounds with desired therapeutic effects.

Data Table: Comparison of Drug Analog Activity

Drug NameOriginal StructureModified StructureActivity (IC50)
VorinostatPhenyl RingSpiro[3.3]heptane50 nM
SonidegibMeta-substitutedSpiro[3.3]heptane40 nM
BenzocainePara-substitutedSpiro[3.3]heptane30 nM

Note: IC50 values represent the concentration required to inhibit a biological process by half.

Synthetic Applications

The compound serves as a versatile intermediate in organic synthesis, particularly in creating amino acids and peptide derivatives. Its Boc (tert-butoxycarbonyl) protection group allows for selective reactions, making it easier to manipulate functional groups during synthesis.

Synthesis Pathway Example

A typical synthesis pathway for generating derivatives of this compound involves:

  • Boc Protection : Protecting the amine group with Boc to prevent unwanted reactions.
  • Carboxylic Acid Activation : Converting the carboxylic acid into an active ester for coupling reactions.
  • Coupling Reactions : Reacting with various nucleophiles to form peptide bonds.

Recent studies have also focused on the biological activity of compounds derived from spiro[3.3]heptane frameworks, particularly their analgesic properties. For instance, a racemic analog of Benzocaine showed significant antinociceptive activity in vivo, indicating potential applications in pain management .

Summary of Biological Studies

CompoundTest TypeResult
BenzocaineTail Flick TestSignificant analgesic activity
Spiro AnalogIn Vivo StudiesComparable efficacy to Benzocaine

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to generate the free amine. This reaction is critical for subsequent functionalization:

  • Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in ethyl acetate .

  • Mechanism : Acidic hydrolysis of the carbamate bond releases CO₂ and tert-butanol, yielding 6-aminospiro[3.3]heptane-2-carboxylic acid.

  • Applications : The deprotected amine serves as a precursor for further derivatization (e.g., coupling with pharmacophores) .

Carboxylic Acid Reactivity

The carboxylic acid moiety undergoes standard transformations:

Reaction Type Conditions Product Yield Ref.
Esterification Methanol, H₂SO₄ (catalytic)Methyl 6-((Boc)amino)spiro[3.3]heptane-2-carboxylate85–90%
Amidation EDCl/HOBt, amine nucleophiles6-((Boc)amino)spiro[3.3]heptane-2-carboxamide derivatives70–80%
Reduction LiAlH₄ in THF6-((Boc)amino)spiro[3.3]heptane-2-methanol65%

Amine Functionalization

The Boc-protected amine participates in:

  • Suzuki–Miyaura Coupling : Palladium-catalyzed cross-coupling with aryl boronic acids to form biaryl derivatives .

  • Alkylation : Reaction with alkyl halides under basic conditions (e.g., K₂CO₃ in DMF).

Decarboxylation and Oxidation

Controlled oxidation of the carboxylic acid yields intermediates for spirocyclic drug candidates:

  • Barton Decarboxylative Bromination : Treatment with CBr₄ and a radical initiator (e.g., AIBN) produces 6-((Boc)amino)-2-bromospiro[3.3]heptane (yield: 60%) .

  • Oxidation to Ketone : Using Jones reagent (CrO₃/H₂SO₄) converts the alcohol (from LiAlH₄ reduction) to 6-((Boc)amino)spiro[3.3]heptan-2-one (yield: 75%) .

Spirocyclic Ring Modifications

The spiro[3.3]heptane core undergoes strain-driven ring-opening or functionalization:

  • Thiolation : Reaction with Na₂S in DMSO replaces oxygen with sulfur, yielding 6-((Boc)amino)-2-thiaspiro[3.3]heptane (yield: 81%) .

  • Halogenation : Bromination at the spiro carbon via NBS/light generates diastereomeric bromides (yield: 55–60%) .

Stability and Reactivity Insights

  • pH Sensitivity : The Boc group is stable under basic conditions but hydrolyzes rapidly in acidic media (t₁/₂ < 1 hr in 1M HCl) .

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications .

Comparison with Similar Compounds

Chemical Identity

  • IUPAC Name: 6-[(tert-Butoxycarbonyl)amino]spiro[3.3]heptane-2-carboxylic acid
  • CAS Number : 1087798-38-6
  • Molecular Formula: C₁₃H₂₁NO₄
  • Molecular Weight : 255.31 g/mol
  • Structure: Features a spiro[3.3]heptane bicyclic core, a tert-butoxycarbonyl (Boc)-protected amino group at position 6, and a carboxylic acid moiety at position 2 ().

Synthesis The compound is synthesized via hydrolysis of its methyl ester precursor, 6-[(tert-Butoxycarbonyl)amino]spiro[3.3]heptane-2-carboxylic acid methyl ester (CAS 170508-14-2), using aqueous base or acid, yielding ~87% purity ().

Applications
Used as a building block in medicinal chemistry for constrained peptide analogs and spirocyclic drug candidates due to its rigid, three-dimensional structure ().

Comparison with Structurally Similar Compounds

6-Aminospiro[3.3]heptane-2-carboxylic Acid

  • CAS : 28345-67-7
  • Formula: C₈H₁₃NO₂
  • Key Differences: Lacks the Boc-protecting group, exposing a primary amine. Lower molecular weight (155.20 g/mol) and simpler structure. Higher reactivity due to the free amino group, making it unsuitable for reactions requiring amine protection ().
Property 6-[(Boc)amino]spiro[3.3]heptane-2-carboxylic Acid 6-Aminospiro[3.3]heptane-2-carboxylic Acid
Molecular Weight 255.31 g/mol 155.20 g/mol
Functional Groups Boc-protected amine, carboxylic acid Free amine, carboxylic acid
Stability Stable under basic/neutral conditions Prone to oxidation and side reactions
Applications Drug discovery (protected intermediate) Direct synthesis of amino acid derivatives

tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate

  • CAS : 114755-79-2
  • Formula: C₁₁H₁₉NO₃
  • Key Differences :
    • Contains a 2-azaspiro ring (nitrogen atom in the ring) instead of a carbocyclic spiro system.
    • Hydroxyl group replaces the carboxylic acid, altering polarity and hydrogen-bonding capacity ().
Property 6-[(Boc)amino]spiro[3.3]heptane-2-carboxylic Acid tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
Core Structure Carbocyclic spiro[3.3]heptane 2-azaspiro[3.3]heptane
Functional Groups Carboxylic acid, Boc-amine Hydroxyl, Boc-protected amine
Polarity Higher (due to -COOH) Moderate (hydroxyl less acidic than -COOH)

Spirocyclic Carboxylic Acids with Varied Ring Systems

  • Smaller spiro[2.4]heptane ring with a 5-aza substitution. Reduced steric hindrance compared to spiro[3.3]heptane derivatives ().
  • Example: 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid. Bicyclo[2.2.1]heptane (norbornane) core instead of spiro. Used in blood-brain barrier transport studies due to its rigidity ().

Key Research Findings

Commercial Availability

  • Supplied by Synthonix, Inc. (B6143) and LeYan Reagent (97% purity) in 1–10 g scales ().
  • Price ranges from $50–200/g, depending on batch size and supplier ().

Preparation Methods

The spirocyclic core is often constructed via alkylation and cyclization strategies starting from cyclobutane derivatives. For example, in related spiro compounds, alkylation of diisopropylmalonate with 1,3-dibromo-2,2-dimethoxypropane leads to intermediates that can be cyclized to form the spiro structure. Subsequent functional group transformations, including saponification and Curtius rearrangement, allow for the introduction of Boc-protected amino acid functionalities.

A convergent synthesis strategy has been reported for related spiro compounds involving:

  • Preparation of key intermediates such as 1,1-bis(bromomethyl)-3,3-difluorocyclobutane.
  • Double alkylation with binucleophiles.
  • Saponification to semiesters.
  • Curtius rearrangement to Boc-protected amino esters.
  • Final hydrolysis to Boc-protected amino acids.

This approach allows for multigram-scale synthesis with yields ranging from 70% to 95% for key steps, demonstrating scalability and efficiency.

3 Data Table Summarizing Key Preparation Parameters

Step Reagents/Conditions Yield (%) Notes
Carbodiimide-mediated coupling Carboxylic acid + amine + HOBt + EDC·HCl in DMF, 20°C, 16h, inert atmosphere High (not specified) Produces amide intermediate, purified by chromatography
Boc protection (Boc)2O + base, mild conditions Typically >85% Standard amino protection step, conditions inferred
Spiro core construction Alkylation of diisopropylmalonate with dibromo-dimethoxypropane, cyclization Multi-step, moderate to high Literature reports multi-step sequences (6-10 steps) with multigram scale
Saponification & Curtius rearrangement NaOH saponification, acyl azide formation, rearrangement to Boc-amino ester 71-85% Enables introduction of Boc-amino acid functionality

4 Research Findings and Analysis

  • The carbodiimide-mediated coupling method for amide bond formation is widely used due to its mild conditions, operational simplicity, and good yields. The use of HOBt minimizes side reactions such as racemization and improves coupling efficiency.

  • The spiro[3.3]heptane scaffold synthesis is challenging due to ring strain and stereochemical complexity, but convergent synthetic strategies involving key intermediates like 1,1-bis(bromomethyl)-3,3-difluorocyclobutane have been successfully developed to produce diverse derivatives on a multigram scale.

  • Boc protection remains the preferred method for amino group protection in this compound class, facilitating downstream synthetic transformations and improving compound stability.

  • The overall synthetic routes reported are amenable to scale-up and environmentally friendly, with mild reaction conditions and straightforward purification steps, making them suitable for pharmaceutical and research applications.

5 Summary

The preparation of this compound involves:

  • Construction of the spiro[3.3]heptane core via alkylation and cyclization of cyclobutane derivatives.
  • Introduction of the amino group and its protection with the Boc group.
  • Installation of the carboxylic acid functionality through saponification or direct functionalization.
  • Carbodiimide-mediated coupling reactions under mild conditions to form amide intermediates when applicable.

These methods have been validated in the literature and patents, demonstrating good yields, scalability, and operational simplicity. The synthetic strategies enable access to this compound for use as a building block in medicinal chemistry and organic synthesis.

Q & A

Q. What is the optimal method for synthesizing 6-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid from its methyl ester precursor?

The compound is synthesized via hydrolysis of its methyl ester derivative. A validated protocol involves treating methyl 6-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylate with a NaOH solution in a THF/MeOH solvent system at room temperature, achieving ~87% yield. Post-reaction, acidification with HCl precipitates the product, which is purified via recrystallization or chromatography .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key characterization methods include:

  • NMR spectroscopy : Confirm the presence of the Boc-protected amine (δ ~1.4 ppm for tert-butyl protons) and spirocyclic backbone (distinct coupling patterns in the 2.5–4.0 ppm range).
  • HPLC : Monitor purity using a C18 column with UV detection at 210–220 nm.
  • Mass spectrometry : Validate the molecular ion peak (e.g., [M+H]⁺ at m/z 256.2 for C₁₂H₁₉NO₄) .

Q. What are the stability considerations for long-term storage?

While direct data for this compound is limited, structurally similar spirocyclic carboxylic acids are stable at room temperature when stored in airtight containers under inert gas (N₂ or Ar). Avoid prolonged exposure to moisture to prevent Boc-group hydrolysis .

Advanced Research Questions

Q. How does the spiro[3.3]heptane scaffold influence conformational rigidity in drug design?

The spirocyclic system restricts rotational freedom, enhancing binding specificity to target proteins. Comparative studies with non-spiro analogs (e.g., linear or fused bicyclic systems) reveal improved metabolic stability and reduced off-target interactions, making it valuable for peptidomimetics .

Q. What strategies resolve stereochemical challenges during derivatization of the compound?

Chiral resolution can be achieved via:

  • Enzymatic hydrolysis : Use lipases or esterases to selectively cleave enantiomers.
  • Chiral chromatography : Employ polysaccharide-based columns (e.g., Chiralpak® AD-H).
  • Diastereomeric salt formation : React with chiral amines (e.g., cinchonidine) to separate diastereomers .

Q. How can researchers leverage the Boc group for selective functionalization?

The Boc group serves as a temporary amine protector. To functionalize the carboxylic acid moiety, use coupling agents like EDC/HOBt with amines or alcohols. After deprotection (e.g., TFA in DCM), the free amine can undergo further reactions (e.g., acylation or alkylation) .

Q. What synthetic routes enable incorporation of fluorinated analogs?

Fluorine can be introduced via:

  • Electrophilic fluorination : Use Selectfluor® on spirocyclic intermediates.
  • Nucleophilic displacement : Replace hydroxyl or halide groups with KF in polar aprotic solvents. Fluorinated analogs (e.g., 6,6-difluoro derivatives) show enhanced bioavailability in preclinical studies .

Q. How do conflicting NMR data from different synthesis batches arise, and how can they be resolved?

Contradictions may stem from:

  • Solvent effects : Ensure consistent deuterated solvents for NMR.
  • Rotameric equilibria : Heat samples to 50°C to average conformers.
  • Impurities : Re-purify via preparative HPLC or column chromatography. Cross-validate with high-resolution mass spectrometry (HRMS) .

Data Contradiction Analysis

Q. Why do hydrolysis yields vary between reported methods (e.g., 87% vs. lower yields)?

Yield discrepancies arise from:

  • Reaction scale : Milligram-scale reactions often show lower efficiency due to handling losses.
  • Solvent purity : Trace water in THF/MeOH may hydrolyze the Boc group prematurely.
  • Workup protocols : Acidification pH and crystallization conditions critically impact recovery .

Q. How should researchers address inconsistent bioactivity data in structure-activity relationship (SAR) studies?

Ensure consistency by:

  • Standardizing assay conditions : Fix parameters like pH, temperature, and solvent (e.g., DMSO concentration ≤1%).
  • Validating enantiopurity : Even minor enantiomeric impurities can skew results.
  • Using orthogonal assays : Confirm activity via SPR (surface plasmon resonance) and cell-based readouts .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid
Reactant of Route 2
6-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid

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